molecular formula C12H10BN3O3 B13997339 N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-2-pyrazinecarboxamide

N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-2-pyrazinecarboxamide

Cat. No.: B13997339
M. Wt: 255.04 g/mol
InChI Key: HTIQCHBHIBTEFD-UHFFFAOYSA-N
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Description

N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-2-pyrazinecarboxamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a benzoxaborole moiety, which is known for its ability to interact with various biological targets, making it a promising candidate for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-2-pyrazinecarboxamide typically involves the following steps:

    Formation of the Benzoxaborole Core: The benzoxaborole core can be synthesized through a reaction between 2-aminophenol and boric acid under acidic conditions.

    Attachment of the Pyrazinecarboxamide Group: The benzoxaborole core is then reacted with 2-pyrazinecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-2-pyrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the benzoxaborole moiety can be oxidized to form a ketone.

    Reduction: The carbonyl group in the pyrazinecarboxamide can be reduced to form an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-2-pyrazinecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly for enzymes like carbonic anhydrase.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The benzoxaborole moiety can bind to the active site of enzymes, inhibiting their activity. This interaction often involves coordination with a metal ion, such as zinc, in the enzyme’s active site. The pyrazinecarboxamide group can further enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)benzenesulfonamide
  • N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)urea

Uniqueness

N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-2-pyrazinecarboxamide is unique due to its combination of the benzoxaborole and pyrazinecarboxamide moieties. This combination provides a distinct set of chemical properties and biological activities, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H10BN3O3

Molecular Weight

255.04 g/mol

IUPAC Name

N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)pyrazine-2-carboxamide

InChI

InChI=1S/C12H10BN3O3/c17-12(11-6-14-3-4-15-11)16-9-2-1-8-7-19-13(18)10(8)5-9/h1-6,18H,7H2,(H,16,17)

InChI Key

HTIQCHBHIBTEFD-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)NC(=O)C3=NC=CN=C3)O

Origin of Product

United States

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